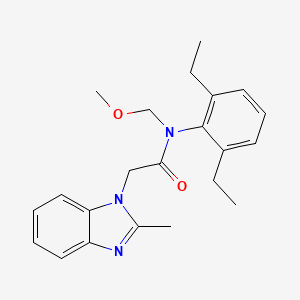

![molecular formula C18H15NO4 B2424080 1-[(ジフェニルアセチル)オキシ]ピロリジン-2,5-ジオン CAS No. 226218-61-7](/img/structure/B2424080.png)

1-[(ジフェニルアセチル)オキシ]ピロリジン-2,5-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione, also known as DPA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on various enzymes . For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The molecular formula of 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione is C18H15NO4, and its molecular weight is 309.321.科学的研究の応用

- ピロリジン-2,5-ジオンは、炭酸脱水酵素(CA)阻害剤を設計するための足場として役立ちます。これらの酵素は、pH調節、イオン輸送、および重炭酸塩産生などのさまざまな生理学的プロセスにおいて重要な役割を果たします。 CA阻害剤は、緑内障、てんかん、および代謝性疾患などの治療に使用されます .

- 研究者は、一連の3-クロロ-1-アリールピロリジン-2,5-ジオンを合成し、CAアイソザイムに対する阻害活性を評価しました。 これらの化合物は、CA活性を調節する可能性があり、治療用途を持つ可能性があります .

炭酸脱水酵素阻害剤

将来の方向性

The pyrrolidine-2,5-dione scaffold, to which 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione belongs, is a versatile scaffold that can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . This opens up opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity .

作用機序

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may interact with its target enzymes, leading to changes in their activity .

Biochemical Pathways

If it does indeed target carbonic anhydrase isoenzymes, it could potentially affect pathways related to ph regulation and fluid balance in the body .

Result of Action

If it acts on carbonic anhydrase isoenzymes, it could potentially alter enzyme activity, leading to changes at the molecular and cellular levels .

生化学分析

Biochemical Properties

The biochemical properties of 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione are largely influenced by its pyrrolidine core . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to interact with various enzymes and proteins .

Cellular Effects

Compounds with a pyrrolidine core have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrrolidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBXGURRDRCIDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)

![(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2423999.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)

![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424011.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2424013.png)